molecular formula C9H9Br2NO2 B3180104 N-(2,5-dibromo-4-methoxyphenyl)acetamide CAS No. 129319-11-5

N-(2,5-dibromo-4-methoxyphenyl)acetamide

Cat. No.: B3180104
CAS No.: 129319-11-5
M. Wt: 322.98 g/mol
InChI Key: QXDIFYMDJKXUGI-UHFFFAOYSA-N
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Description

N-(2,5-dibromo-4-methoxyphenyl)acetamide: is an organic compound with the molecular formula C9H9Br2NO2 It is characterized by the presence of two bromine atoms, a methoxy group, and an acetamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dibromo-4-methoxyphenyl)acetamide typically involves the bromination of 4-methoxyacetanilide. The reaction is carried out by treating 4-methoxyacetanilide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 2 and 5 positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dibromo-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms or to convert the acetamide group to an amine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction.

Major Products Formed:

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include amines or de-brominated compounds.

Scientific Research Applications

Chemistry: N-(2,5-dibromo-4-methoxyphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also used in the development of new pharmaceuticals and agrochemicals.

Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are being investigated for their antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2,5-dibromo-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The bromine atoms and the methoxy group play a crucial role in its reactivity and binding affinity to target molecules. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways and physiological effects.

Comparison with Similar Compounds

    N-(4-methoxyphenyl)acetamide: Similar structure but lacks bromine atoms.

    2,5-dibromoaniline: Contains bromine atoms but lacks the methoxy and acetamide groups.

    4-methoxyacetanilide: Contains the methoxy and acetamide groups but lacks bromine atoms.

Uniqueness: N-(2,5-dibromo-4-methoxyphenyl)acetamide is unique due to the presence of both bromine atoms and the methoxy group on the benzene ring, which imparts distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(2,5-dibromo-4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO2/c1-5(13)12-8-3-7(11)9(14-2)4-6(8)10/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDIFYMDJKXUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1Br)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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